molecular formula C11H24ClNS B13211232 2-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride

2-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride

Cat. No.: B13211232
M. Wt: 237.83 g/mol
InChI Key: JWHGSPPJPKXSPT-UHFFFAOYSA-N
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Description

2-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C11H24ClNS. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride typically involves the reaction of piperidine with tert-butylsulfanyl ethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride
  • 4-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride

Uniqueness

2-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H24ClNS

Molecular Weight

237.83 g/mol

IUPAC Name

2-(2-tert-butylsulfanylethyl)piperidine;hydrochloride

InChI

InChI=1S/C11H23NS.ClH/c1-11(2,3)13-9-7-10-6-4-5-8-12-10;/h10,12H,4-9H2,1-3H3;1H

InChI Key

JWHGSPPJPKXSPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCC1CCCCN1.Cl

Origin of Product

United States

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